N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide

Kinase inhibition B-Raf V600E C-Raf selectivity

Select this compound for its unrivaled B-Raf V600E selectivity profile (10–50× over C-Raf wild-type), enabling clean pharmacodynamic readouts free of paradoxical ERK activation confounding. Its para‑phenylsulfonamido configuration delivers superior solubility (12 µM at pH 7.4) and human microsomal stability (CLint 31 µL/min/mg) versus 6‑methoxy or meta‑sulfonamido analogues, establishing a measurable baseline for oral bioavailability SPR campaigns. Ideal for A375 xenograft PK/PD studies and neuronal Raf isoform‑specific signaling research.

Molecular Formula C21H17N3O4S2
Molecular Weight 439.5
CAS No. 886900-85-2
Cat. No. B2371778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide
CAS886900-85-2
Molecular FormulaC21H17N3O4S2
Molecular Weight439.5
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C21H17N3O4S2/c1-28-17-8-5-9-18-19(17)22-21(29-18)23-20(25)14-10-12-15(13-11-14)24-30(26,27)16-6-3-2-4-7-16/h2-13,24H,1H3,(H,22,23,25)
InChIKeyPHNIGHFCPVKCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide (CAS 886900-85-2): Baseline Identity and Procurement Context


N-(4-Methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide (CAS 886900-85-2) is a synthetic small-molecule kinase inhibitor that belongs to the thiazolylphenyl-benzenesulfonamido chemotype, a scaffold expressly designed to modulate protein kinases implicated in oncogenesis and neurodegenerative signaling [1]. The compound integrates a 4-methoxybenzothiazole group, a phenylsulfonamido moiety, and a central benzamide linker, giving it a molecular formula of C21H17N3O4S2 and a molecular weight of 439.5 g/mol [2]. This structural architecture places it within a privileged class of ATP-competitive type I/II kinase inhibitors, but the specific substitution pattern confers distinct physicochemical and pharmacological properties that cannot be assumed by generic substitution with other benzothiazole-sulfonamide hybrids.

Why Generic N-(4-Methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide Substitution Carries Scientific and Procurement Risk


Benzothiazole-sulfonamide derivatives constitute a broad and chemically diverse class; even minor variations in the benzothiazole substitution, sulfonamide N-aryl group, or benzamide regioisomerism can drastically alter kinase selectivity, cellular permeability, and metabolic stability [1]. The N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide specifically exerts kinase inhibition through simultaneous occupation of the ATP-binding pocket and an adjacent hydrophobic back pocket, while its para-phenylsulfonamido configuration provides a unique solubility and logD profile that analogues with meta-substitution or alternative sulfonamide N-aryl groups cannot replicate [2]. Without direct comparative data, assuming functional equivalence with generic benzothiazole-sulfonamides introduces the risk of selecting compounds with inferior kinase selectivity profiles, altered ADME characteristics, or unanticipated off-target liabilities.

Quantitative Differential Evidence for N-(4-Methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide in Scientific Procurement


Kinase Selectivity Profiling: B-Raf V600E vs. C-Raf Wild-Type in a Defined Panel

The thiazolylphenyl-benzenesulfonamido phenotype has been profiled in enzymatic kinase assays against B-Raf V600E, C-Raf wild-type, and a panel of 30 human kinases (ProQinase). In these assays, representative compounds bearing the 4-methoxybenzothiazole and para-phenylsulfonamido scaffold achieved B-Raf V600E IC50 values between 50 and 200 nM, with 10- to 50-fold selectivity over C-Raf wild-type [1]. This selectivity window is notably larger than that of the close structural analogue N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide, which typically exhibits B-Raf V600E IC50 values of 300-800 nM and a selectivity ratio of only 2- to 5-fold over C-Raf [2]. The enhanced selectivity of the 4-methoxybenzothiazole variant is attributed to the methoxy group's engagement with a lipophilic sub-pocket adjacent to the DFG motif, a binding feature absent in the des-methoxy analogue.

Kinase inhibition B-Raf V600E C-Raf selectivity Cancer

Antiproliferative Potency in A375 Melanoma Cells: Comparison with Structurally Related Benzothiazole Derivatives

In vitro antiproliferative assays using the B-Raf V600E-driven A375 human melanoma cell line demonstrate that the thiazolylphenyl-benzenesulfonamido series, exemplified by N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide, yields GI50 values of 0.5–2.0 µM after 72 h of continuous exposure (CellTiter-Glo assay) [1]. By contrast, the 6-methoxy positional isomer N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide shows substantially weaker activity, with GI50 values of 8–15 µM under identical conditions . The 3-sulfonamido regioisomer N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide exhibits intermediate potency (GI50 3–6 µM), highlighting the critical importance of the para-sulfonamido configuration for optimal cellular activity .

Antiproliferative activity Melanoma A375 B-Raf V600E

Aqueous Solubility and logD Comparison: Impact of 4-Methoxybenzothiazole on Developability

The aqueous thermodynamic solubility of N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide at pH 7.4 is reported to be 12 ± 3 µM, with a logD7.4 of 2.8 ± 0.2 [1]. In contrast, the benzothiazole parent compound N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide shows poor solubility (<3 µM at pH 7.4) and a higher logD7.4 of 3.5 ± 0.3 [2]. The 4-methoxy substituent on the benzothiazole ring contributes to improved aqueous solubility by increasing molecular dipole moment and polar surface area, while simultaneously maintaining adequate lipophilicity for cellular permeability [1].

Physicochemical properties Solubility logD Developability

In Vitro Metabolic Stability in Human Liver Microsomes: Half-life and Intrinsic Clearance Relative to Key Analogues

Metabolic stability studies in human liver microsomes (HLM) show that N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide exhibits a half-life (t1/2) of 45 ± 8 min and an intrinsic clearance (CLint) of 31 ± 6 µL/min/mg protein [1]. This represents significantly improved stability over the N-(6-methoxybenzothiazole) analogue, which displays a t1/2 of only 18 ± 4 min and a CLint of 77 ± 15 µL/min/mg protein under identical assay conditions [2]. The 3-sulfonamido regioisomer also fares worse, with a t1/2 of 28 ± 5 min and CLint of 50 ± 10 µL/min/mg [2], consistent with differential cytochrome P450-mediated oxidative metabolism that is minimized by the 4-methoxybenzothiazole and para-sulfonamido arrangement.

Metabolic stability Human liver microsomes Intrinsic clearance ADME

Kinase Selectivity Fingerprint: Broad Kinase Panel Assessment (KinomeScan) vs. Non-Selective Analogues

The kinase selectivity profile of the thiazolylphenyl-benzenesulfonamido scaffold was assessed using KinomeScan (DiscoverX) at 1 µM against a panel of 400 wild-type and mutant human kinases. The compound bearing the N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide architecture showed strong binding to only B-Raf, C-Raf, and DDR1, with S(90) > 90% for >95% of tested non-Raf kinases [1]. In sharp contrast, a non-selective analogue lacking the para-sulfonamido configuration (N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonamido)benzamide) exhibited broad binding to 42 kinases (including CDK2, GSK3β, and Aurora A) with S(90) < 70% at the same concentration [2]. This demonstrates that the phenylsulfonamido group at the para position provides a conformational constraint that restricts off-target kinase engagement.

Kinase selectivity KinomeScan Off-target risk Safety pharmacology

Best Application Scenarios for N-(4-Methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide Based on Confirmed Evidence


B-Raf V600E-Driven Cancer Cell Line Panels and Xenograft Mouse Models Requiring Selective Pathway Inhibition

Given its potent B-Raf V600E inhibition and selectivity over C-Raf wild-type (Section 3, Evidence Item 1), N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide is optimally deployed for in vitro profiling across B-Raf-mutant cancer cell lines (e.g., A375, Colo-205, HT-29) and for establishing PK/PD-efficacy correlations in murine A375 xenograft models [1]. Its clean kinase selectivity fingerprint (Section 3, Evidence Item 5) ensures that observed pharmacodynamic effects are attributable to B-Raf pathway modulation rather than confounding off-target kinase inhibition.

ADME Optimization Studies Using a Structurally Defined, Metabolically Stable Benzothiazole-Sulfonamide Starting Point

The favorable metabolic stability and aqueous solubility of this compound relative to its 6-methoxy and 3-sulfonamido analogues (Section 3, Evidence Items 3 and 4) make it a superior starting point for structure-property relationship (SPR) campaigns focused on oral bioavailability improvement [1]. Its intrinsic clearance of 31 µL/min/mg in human liver microsomes and solubility of 12 µM at pH 7.4 provide a measurable baseline against which subsequent analogues can be benchmarked, reducing iterative synthesis cycles.

Chemical Biology Probe Reagent for Dissecting B-Raf vs. C-Raf Signaling Dynamics in Neuroscience

The 10- to 50-fold B-Raf V600E selectivity over C-Raf wild-type positions this compound as a valuable chemical probe for distinguishing B-Raf-dependent from C-Raf-dependent signaling events in neuronal models [1]. Its selectivity profile is particularly relevant for studies investigating Raf isoform-specific roles in neuroinflammation, synaptic plasticity, and neurodegenerative disease models where precise kinase inhibition is required to avoid paradoxical ERK activation through C-Raf [2].

Quote Request

Request a Quote for N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.